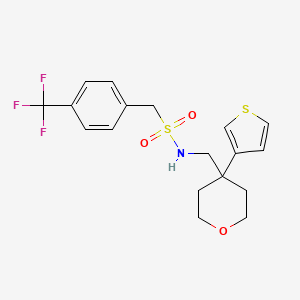

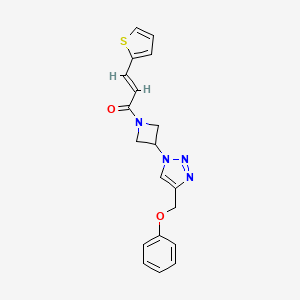

1-(4-((4-(2-(Hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a phenyl ring connected to a pyrrolidinyl and a piperidinyl group via a sulfonyl bridge. Further structural properties and quantum chemical calculations can be carried out using density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .Physical And Chemical Properties Analysis

The compound is a colorless to yellow-brown liquid or solid . Its molecular weight is 366.48. Further physical and chemical properties can be determined through spectroscopic studies and quantum chemical calculations .Aplicaciones Científicas De Investigación

Anticancer Activity

Researchers have explored the synthesis of novel sulfones incorporating biologically active moieties starting with related chemical structures. These compounds have been evaluated for their in vitro anticancer activity, particularly against breast cancer cell lines such as MCF7. This indicates a potential application in the development of anticancer agents (Bashandy et al., 2011).

Antibacterial Activity

The synthesis of compounds via microwave irradiation, starting with related chemical structures, has shown promising antibacterial activity. This suggests the potential for developing new antibacterial agents utilizing related chemical frameworks (Merugu, Ramesh, & Sreenivasulu, 2010).

Hydroaminomethylation

Hydroaminomethylation reactions involving related compounds have been carried out to achieve high activities and selectivities. This process could be applicable in the synthesis of complex molecules or intermediates for pharmaceuticals (Hamers et al., 2009).

DNA Photo-cleavage Agents

Certain derivatives have been studied for their ability to cleave DNA upon UV irradiation. This property could have implications in biotechnological and medical applications, such as in the design of new therapeutic strategies or molecular biology tools (Andreou et al., 2016).

Chemical Synthesis and Organic Chemistry

The compound and its derivatives have been utilized in various chemical syntheses, demonstrating the versatility and potential of this compound as a precursor or intermediate in the production of more complex molecules. This includes the synthesis of novel heterocycles, pyrrolidines, and piperidines with potential applications in medicinal chemistry and drug design (Back & Nakajima, 2000).

Direcciones Futuras

The compound and its similar structures have potential for further development due to their significant activity against Mycobacterium tuberculosis H37Ra . Their high antioxidant properties and the fact that they can be found through natural and synthetic ways have made it preferred in medical applications .

Propiedades

IUPAC Name |

1-[4-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-14(22)15-4-6-18(7-5-15)25(23,24)19-11-8-16(9-12-19)20-10-2-3-17(20)13-21/h4-7,16-17,21H,2-3,8-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQGICYTYZQERL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-(2-(Hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2378664.png)

![N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2378668.png)

![8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2378672.png)

![2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2378673.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2378679.png)

![5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2378682.png)

![3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one](/img/structure/B2378684.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2378685.png)